molecular formula C15H15ClN2OS B14813825 4-((4-amino-3-chlorophenyl)thio)-N,N-dimethylbenzamide

4-((4-amino-3-chlorophenyl)thio)-N,N-dimethylbenzamide

Cat. No.: B14813825
M. Wt: 306.8 g/mol
InChI Key: CBQLALHRACXGQA-UHFFFAOYSA-N
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Description

4-((4-amino-3-chlorophenyl)thio)-N,N-dimethylbenzamide is a chemical compound with a complex structure that includes an amino group, a chlorophenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-amino-3-chlorophenyl)thio)-N,N-dimethylbenzamide typically involves the reaction of 4-amino-3-chlorophenyl thiocyanate with N,N-dimethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-amino-3-chlorophenyl)thio)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-amino-3-chlorophenyl)thio)-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-amino-3-chlorophenyl)thio)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-chlorophenyl thiocyanate
  • 4-((4-amino-3-chlorophenyl)thio)benzonitrile

Comparison

4-((4-amino-3-chlorophenyl)thio)-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C15H15ClN2OS

Molecular Weight

306.8 g/mol

IUPAC Name

4-(4-amino-3-chlorophenyl)sulfanyl-N,N-dimethylbenzamide

InChI

InChI=1S/C15H15ClN2OS/c1-18(2)15(19)10-3-5-11(6-4-10)20-12-7-8-14(17)13(16)9-12/h3-9H,17H2,1-2H3

InChI Key

CBQLALHRACXGQA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)SC2=CC(=C(C=C2)N)Cl

Origin of Product

United States

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